molecular formula C15H12Cl2N2O2 B5912579 N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide

N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No. B5912579
M. Wt: 323.2 g/mol
InChI Key: DHBMCQYHEXNGGD-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide, commonly known as DCEBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEBH is a hydrazone derivative that has been synthesized through various methods, and its unique chemical structure has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of DCEBH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCEBH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and immune response. Additionally, DCEBH has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DCEBH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. DCEBH has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, DCEBH has been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCEBH in lab experiments is its unique chemical structure, which exhibits promising biological activities. DCEBH is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using DCEBH in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of DCEBH and its potential side effects.

Future Directions

There are several future directions for the scientific research on DCEBH. One potential direction is the development of DCEBH-based drugs for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of DCEBH and its potential interactions with other drugs. Additionally, further studies are needed to fully understand the potential side effects of DCEBH and its toxicity profile.

Synthesis Methods

DCEBH can be synthesized through various methods, including the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product obtained is then purified through recrystallization using a suitable solvent such as ethanol. The purity and yield of DCEBH can be determined using various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

DCEBH has been found to exhibit promising biological activities, making it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. DCEBH has also been found to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DCEBH has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(13-7-4-11(16)8-14(13)17)18-19-15(21)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,19,21)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBMCQYHEXNGGD-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-4-hydroxybenzamide

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